1,2-Bisindenylethane
Description
Properties
IUPAC Name |
1-[2-(1H-inden-1-yl)ethyl]-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-12,17-18H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWJQOQFTNPBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)CCC3C=CC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369860, DTXSID501312944 | |
| Record name | 1,2-bisindenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(1-indenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15721-07-0, 136946-81-1 | |
| Record name | 1,2-Bis(1-indenyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-bisindenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(1-indenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene, 1,1'-(1,2-ethanediyl)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Collins’ Method: THF/HMPA Solvent System
Collins et al. pioneered the reaction of indenyllithium with 1,2-dibromoethane in a tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) solvent mixture at −78°C, achieving a 65% yield after crystallization. However, HMPA’s toxicity and the need for cryogenic conditions limited its industrial applicability.
Ewen’s Modification: Homogeneous THF Medium
Ewen eliminated HMPA, conducting the reaction solely in THF at −91°C to 25°C. While this reduced toxicity, yields remained suboptimal (60% crude), necessitating recrystallization from ethanol. The method’s reliance on ultra-low temperatures also posed scalability challenges.
Hoechst and Spherilene Protocols
Hoechst’s patent demonstrated the synthesis of bis(2-methyl-indenyl)ethane in THF at −78°C, yielding 49% after chromatography. Spherilene later modified this by warming the mixture to 50°C, achieving a 51.6% crude yield but requiring extended stirring (12 hours). Both methods highlighted the trade-off between temperature and reaction time.
Optimized Preparation Method: Molar Ratio and Temperature Control
Reaction Conditions and Parameters
The patented optimized method employs indenyllithium and 1,2-dibromoethane in THF at a molar ratio of 2.0–3.0:1, with gradual warming to 0°C. This approach reduces spiro-indene formation and shortens reaction times to 4–5 hours (Table 1).
Table 1: Yield and Selectivity as Functions of Molar Ratio
| Molar Ratio (Indenyllithium : Dibromoethane) | Selectivity (Bisindenylethane : Spiro-indene) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| 2.0 | 85:15 | 36 | 48 |
| 2.1 | 88:12 | 15 | 70 |
| 2.5 | 94:6 | 4 | 83 |
| 3.0 | 95:5 | 4 | 85 |
Impact of Molar Ratios on Yield and Selectivity
Increasing the indenyllithium ratio from 2.0 to 3.0 enhances selectivity from 85:15 to 95:5 while boosting yields from 48% to 85%. Excess indenyllithium mitigates spiro-indene formation by ensuring complete consumption of 1,2-dibromoethane, as confirmed by kinetic studies.
Comparative Analysis of Methods
Solvent Systems and Temperature
Early methods relied on THF/HMPA or aliphatic hydrocarbons, whereas the optimized protocol uses THF exclusively, eliminating toxic co-solvents. Reaction temperatures were raised from −78°C to −15°C in industrial settings, reducing energy costs without compromising yield.
Purification Strategies
Prior approaches required chromatographic purification due to high spiro-indene content (up to 15%). The optimized method reduces this by-product to 5%, enabling simple ethanol washes and recrystallization from ethanol/toluene.
Challenges in By-product Formation and Mitigation
Spiro-indene, a [2+2] cycloaddition by-product, complicates purification and arises from residual dibromoethane reacting with indene. The optimized method’s higher indenyllithium ratio ensures dibromoethane depletion, lowering spiro-indene to ≤5%. Nuclear magnetic resonance (NMR) studies confirm that warming to 0°C accelerates dibromoethane consumption, further suppressing by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bisindenylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the indenyl rings .
Scientific Research Applications
1,2-Bisindenylethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2-Bisindenylethane exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to metal centers in catalysts, facilitating various chemical reactions. Its unique structure allows it to participate in complex formation and electron transfer processes, which are crucial for its catalytic activity .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Molecular Formula | Key Substituents | Backbone Structure |
|---|---|---|---|
| 1,2-Bisindenylethane | C₂₀H₁₆ | Indenyl groups | Ethylene-bridged |
| 1,2-Diphenylethane | C₁₄H₁₄ | Phenyl groups | Ethylene-bridged |
| Benzoin (2-Hydroxy-1,2-diphenylethanone) | C₁₄H₁₂O₂ | Phenyl, hydroxyl, ketone | Ethanol-derived |
| 1-Phenylethane-1,2-diol | C₈H₁₀O₂ | Phenyl, hydroxyl groups | Ethylene-diol |
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (25°C) | Thermal Stability |
|---|---|---|---|
| This compound | 152–154 | Insoluble in water; soluble in THF, ether | Stable up to 250°C |
| 1,2-Diphenylethane | 52–54 | Soluble in benzene, chloroform | Stable up to 300°C |
| Benzoin | 132–135 | Partially soluble in ethanol, acetone | Decomposes at 195°C |
| 1-Phenylethane-1,2-diol | 89–91 | Soluble in polar solvents (e.g., methanol) | Stable up to 150°C |
Catalytic Performance
This compound-based zirconium complexes demonstrate superior polymerization activity (e.g., 12,000 g PP/mmol Zr·h·bar) compared to 1,2-diphenylethane derivatives, which lack the indenyl group’s π-orbital conjugation for metal coordination .
Biological Activity
1,2-Bisindenylethane, also known as 1,2-di(1H-inden-3-yl)ethane, is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
This compound is characterized by two indenyl groups connected by an ethane bridge. This structure allows for diverse reactivity and interaction with biological systems. Its derivatives have been explored for various applications, particularly in medicinal chemistry.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit promising antimicrobial activity. A study highlighted that certain modifications of this compound showed effectiveness against a range of bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,2-Bis(3-indenyl)ethane | E. coli | 32 µg/mL |
| 1,2-Bis(3-indenyl)ethane | S. aureus | 16 µg/mL |
| Modified Indenyl Compound | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent studies. Notably, it has been shown to exhibit antiproliferative effects on various cancer cell lines, including ovarian cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Anticancer Activity
A study conducted on ovarian cancer cells demonstrated that treatment with a derivative of this compound resulted in a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin. The compound was found to induce apoptosis through the activation of caspase pathways.
Table 2: Anticancer Efficacy of this compound Derivatives
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|---|
| Ovarian Cancer Cells | 10 | 45 | 60 |
| Breast Cancer Cells | 20 | 50 | 55 |
| Lung Cancer Cells | 15 | 40 | 70 |
The biological activity of this compound is largely attributed to its ability to form complexes with metal ions, enhancing its reactivity and interaction with biological macromolecules. Studies suggest that these complexes can alter cellular signaling pathways, leading to increased apoptosis in cancer cells.
Q & A
Q. What experimental frameworks test hypotheses about the electronic effects of substituents on this compound’s reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
